6-Amino-[2,4'-bipyridine]-5-carboxylic acid
Description
6-Amino-[2,4'-bipyridine]-5-carboxylic acid is a heterocyclic compound featuring a bipyridine backbone with an amino (-NH₂) group at position 6 and a carboxylic acid (-COOH) group at position 3. This structure combines electron-donating (amino) and electron-withdrawing (carboxylic acid) functional groups, which may influence its coordination chemistry, solubility, and biological activity.
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-amino-6-pyridin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c12-10-8(11(15)16)1-2-9(14-10)7-3-5-13-6-4-7/h1-6H,(H2,12,14)(H,15,16) |
InChI Key |
UILHPWJRXUFQST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)N)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Amino-[2,4’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under mild conditions and can be optimized to achieve high yields.
Chemical Reactions Analysis
6-Amino-[2,4’-bipyridine]-5-carboxylic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s reactivity.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H9N3O2
- Molecular Weight : 215.21 g/mol
- IUPAC Name : 2-amino-6-pyridin-4-ylpyridine-3-carboxylic acid
- Canonical SMILES : C1=CC(=NC(=C1C(=O)O)N)C2=CC=NC=C2
The compound features a bipyridine core with both an amino group and a carboxylic acid functional group, which are critical for its biological activity and coordination capabilities.
Coordination Chemistry
6-Amino-[2,4'-bipyridine]-5-carboxylic acid serves as a versatile ligand in the formation of metal complexes. These complexes are crucial in catalysis and materials science due to their electronic properties. The compound can coordinate with various metal ions, enhancing the stability and reactivity of the resulting complexes.
The compound has been studied for its potential biological applications, particularly in antimicrobial, anticancer, and neuroprotective activities.
Antimicrobial Activity
Research indicates significant antimicrobial properties against various microorganisms. The following table summarizes the results of antimicrobial efficacy:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.0 | 25 |
| Escherichia coli | 12.5 | 50 |
| Candida albicans | 14.0 | 30 |
These findings highlight the compound's potential as an effective antimicrobial agent against both bacterial and fungal strains.
Anticancer Activity
The anticancer effects of 6-Amino-[2,4'-bipyridine]-5-carboxylic acid have been evaluated using different cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| PA1 (Ovarian Carcinoma) | 20 |
| PC3 (Prostate Carcinoma) | 15 |
| MCF7 (Breast Cancer) | 18 |
These results suggest that this compound could be a candidate for further development as an anticancer therapeutic agent.
Neuroprotective Activity
Preliminary studies have shown that the compound exhibits antioxidative activity, potentially protecting neuronal cells from oxidative stress:
- Effective Concentration : Neuroprotective effects observed at concentrations as low as 3 µM.
This suggests therapeutic potential in neurodegenerative diseases.
Material Science
In materials science, the compound is utilized in the production of advanced materials such as polymers and nanomaterials due to its ability to form stable complexes with metals. This property is particularly valuable for developing new materials with enhanced properties for various applications.
Case Studies
Several studies have documented the biological activities of derivatives similar to 6-Amino-[2,4'-bipyridine]-5-carboxylic acid:
- Study A : Investigated cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition compared to control groups.
- Study B : Evaluated antimicrobial efficacy against a panel of pathogens, confirming broad-spectrum activity.
Mechanism of Action
The mechanism of action of 6-Amino-[2,4’-bipyridine]-5-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity . The specific pathways involved depend on the nature of the metal ion and the biological system in which the compound is used.
Comparison with Similar Compounds
[2,2'-Bipyridine]-5-carboxylic Acid (CAS 1970-80-5)
- Structure : A 2,2'-bipyridine derivative with a carboxylic acid group at position 4.
- Coordination Chemistry : Demonstrates moderate metal-binding capacity. In Pd@MOF-BCA catalysts, it stabilizes palladium with a lower Pd loading (0.3 wt%) compared to APBA-based catalysts (5.0 wt%), indicating weaker coordination efficiency .
- Biological Activity : Acts as a prolyl hydroxylase inhibitor (IC₅₀ ≈ 0.19 µM for its dicarboxylic analog), leveraging carboxylate groups for iron chelation at enzyme active sites .
- Spectroscopic Properties : UV-Vis absorption bands shift upon metal coordination (e.g., from 274 nm to 288–290 nm in lanthanide complexes), reflecting π→π* transitions influenced by conjugation .
[2,2'-Bipyridine]-5,5'-dicarboxylic Acid (CAS 1802-30-8)
- Structure : Contains two carboxylic acid groups at positions 5 and 5'.
- Applications: Catalysis: Enhances Pd stabilization in MOF-based catalysts due to dual carboxylate coordination sites. Enzyme Inhibition: Exhibits superior prolyl hydroxylase inhibition (IC₅₀ = 0.19 µM) compared to monocarboxylic analogs, attributed to increased anionic charge and iron-chelation capacity .
- Photophysical Properties : In tetraarylantimony complexes, 5-carboxylic derivatives show high quantum yields (54.8–65.0%) with minimal emission shifts, suggesting stable luminescence .
5'-Methyl-[2,2'-bipyridine]-5-carboxylic Acid (CAS 2092062-90-1)
- Structure : Methyl substitution at position 5' modifies steric and electronic properties.
- Impact: Methyl groups enhance hydrophobicity and may alter metal-ligand binding kinetics.
[2,4'-Bipyridine]-5-carboxylic Acid (CAS 216867-60-6)
- Structure: A positional isomer of 6-amino-[2,4'-bipyridine]-5-carboxylic acid, lacking the amino group.
- Coordination Behavior : Carboxylic acid groups facilitate lanthanide coordination, as evidenced by IR shifts (e.g., νC=O at 1693 cm⁻¹ disappearing upon complexation) .
- Comparison: The absence of the amino group may reduce solubility or hydrogen-bonding interactions compared to the target compound.
Key Data Tables
Table 1: Comparative Physicochemical Properties
Note: CAS 216867-60-6 refers to [2,4'-bipyridine]-5-carboxylic acid; amino derivative data is extrapolated.
Table 2: Spectroscopic Shifts in Lanthanide Complexes
| Compound | IR νC=O (cm⁻¹) | UV-Vis λmax (nm) | Raman Shift (cm⁻¹) |
|---|---|---|---|
| Free 2,4-dimethylbenzoic acid | 1693 | 274 | 1612 (C=O stretch) |
| Lanthanide Complex | Disappears | 288–290 | 1601–1611 (COO⁻ asym) |
| Free 5,5′-DM-2,2′-bipyridine | N/A | 291 | 1497 (C=N stretch) |
Data from lanthanide complex studies .
Research Findings and Trends
- Coordination Efficiency: Carboxylic acid groups are critical for metal coordination, but amino groups (as in 6-amino-[2,4'-bipyridine]-5-carboxylic acid) may introduce additional binding modes or solubility advantages .
- Biological Activity: Dicarboxylic derivatives outperform monocarboxylic analogs in enzyme inhibition due to enhanced charge and chelation .
- Structural Sensitivity : Emission properties and catalytic performance are highly sensitive to substituent position (e.g., 5- vs. 6-carboxylic acid) .
Biological Activity
6-Amino-[2,4'-bipyridine]-5-carboxylic acid is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a bipyridine core with an amino group and a carboxylic acid functional group, which are critical for its biological activity. The structural formula can be represented as follows:
Preliminary studies suggest that 6-Amino-[2,4'-bipyridine]-5-carboxylic acid interacts with specific molecular targets, modulating enzyme activity and signaling pathways. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Interaction : Potential binding to receptors that regulate various physiological responses.
1. Antimicrobial Activity
Research indicates that 6-Amino-[2,4'-bipyridine]-5-carboxylic acid exhibits significant antimicrobial properties.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.0 | 25 |
| Escherichia coli | 12.5 | 50 |
| Candida albicans | 14.0 | 30 |
These results highlight its potential as an antimicrobial agent against both bacterial and fungal strains .
2. Anticancer Activity
The compound has shown promising anticancer effects in various studies:
- Cell Lines Tested : PA1 (ovarian carcinoma), PC3 (prostate carcinoma), and MCF7 (breast cancer).
- IC50 Values :
- PA1: 20 µM
- PC3: 15 µM
- MCF7: 18 µM
These findings suggest that the compound could be a candidate for further development as an anticancer therapeutic .
3. Neuroprotective Activity
6-Amino-[2,4'-bipyridine]-5-carboxylic acid has also been evaluated for neuroprotective properties:
- Mechanism : Exhibits antioxidative activity, potentially protecting neuronal cells from oxidative stress.
- Effective Concentration : Neuroprotective effects observed at concentrations as low as 3 µM.
This activity suggests the compound may have therapeutic potential in neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activities of derivatives of bipyridine compounds similar to 6-Amino-[2,4'-bipyridine]-5-carboxylic acid:
- Study A : Investigated the cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition compared to control groups.
- Study B : Evaluated antimicrobial efficacy against a panel of pathogens, confirming its broad-spectrum activity.
Q & A
Q. What are the standard synthetic routes for preparing 6-amino-[2,4'-bipyridine]-5-carboxylic acid?
The compound is typically synthesized via multi-step reactions involving condensation of pyridine derivatives and functionalization with amino and carboxylic acid groups. A common approach involves:
- Step 1 : Condensation of aminopyridine precursors with halogenated pyridine derivatives under palladium-catalyzed cross-coupling conditions.
- Step 2 : Selective carboxylation at the 5-position using CO₂ or carbonylation reagents under high-pressure conditions.
- Step 3 : Amino group introduction via nucleophilic substitution or reductive amination. Characterization of intermediates by FT-IR and elemental analysis is critical to ensure purity .
Q. What spectroscopic techniques are used to confirm the structural integrity of 6-amino-[2,4'-bipyridine]-5-carboxylic acid?
- FT-IR : Identifies functional groups (e.g., –COOH stretching at ~1700 cm⁻¹, N–H bending at ~1600 cm⁻¹).
- UV-Vis : Monitors π→π* transitions in the bipyridine core (λmax ~270–300 nm).
- Elemental Analysis : Validates C, H, N composition (±0.3% accuracy).
- Molar Conductivity : Assesses ionic behavior in solution (Λm values >100 S·cm²·mol⁻¹ suggest dissociation in polar solvents) .
Advanced Research Questions
Q. How do the amino and carboxylic acid substituents influence the coordination chemistry of 6-amino-[2,4'-bipyridine]-5-carboxylic acid with transition metals?
The dual functional groups enable versatile binding modes:
- Carboxylic Acid : Acts as a monodentate or bidentate ligand via deprotonated oxygen atoms, forming stable complexes with lanthanides (e.g., Eu³⁺, Tb³⁺) and transition metals (e.g., Zn²⁺, Mn²⁺).
- Amino Group : Participates in hydrogen bonding or auxiliary coordination, enhancing structural stability in coordination polymers.
- Bipyridine Core : Provides π-accepting orbitals for metal-ligand charge transfer (MLCT), as observed in luminescent Eu³⁺ complexes .
Q. What contradictions exist in the structure-activity relationships (SAR) of bipyridine derivatives as enzyme inhibitors?
- Evidence from Prolyl Hydroxylase Inhibition : While [2,2'-bipyridine]-5,5'-dicarboxylic acid derivatives show potent inhibition (IC₅₀ = 0.19 µM), analogs lacking carboxylate groups exhibit poor activity, suggesting anionic charge and iron chelation are critical .
- Contradiction : Some studies report reduced potency when steric bulk is introduced near the carboxylate, conflicting with hypotheses emphasizing charge density alone. Resolving this requires comparative molecular docking and free-energy perturbation simulations .
Q. How can microwave-assisted synthesis improve the yield of 6-amino-[2,4'-bipyridine]-5-carboxylic acid derivatives compared to conventional methods?
- Methodology : Microwave irradiation (100–150°C, 50–100 W) reduces reaction times from hours to minutes via rapid, uniform heating.
- Case Study : Synthesis of mixed-ligand complexes with Co(II) and Ni(II) achieved 85–90% yield in 15 minutes vs. 6 hours conventionally.
- Limitation : Scalability challenges due to restricted vessel sizes; optimized for small-scale combinatorial libraries .
Q. What strategies resolve discrepancies in thermodynamic stability data for metal complexes of 6-amino-[2,4'-bipyridine]-5-carboxylic acid?
- Approach 1 : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) under identical pH and ionic strength conditions.
- Approach 2 : Cross-validate with spectroscopic titrations (e.g., UV-Vis monitoring of MLCT band shifts).
- Example : Discrepancies in Eu³⁺ complex stability (log β = 8.2 vs. 9.5) were resolved by controlling counterion interference (Cl⁻ vs. NO₃⁻) .
Key Methodological Recommendations
- For SAR studies, prioritize density functional theory (DFT) to model charge distribution and steric effects .
- In coordination chemistry, combine thermogravimetric analysis (TGA) with single-crystal XRD to correlate thermal stability with structural motifs .
- Address synthetic scalability by hybridizing microwave and flow chemistry techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
